2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide
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Overview
Description
2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-NITROBENZAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-NITROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.
Nitration: The nitro group is introduced using nitrating agents like nitric acid.
Formation of the benzamide: This involves the reaction of the intermediate with benzoyl chloride under suitable conditions.
Chemical Reactions Analysis
2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide: This compound has a similar cyclopenta[b]thiophene core but differs in the substituents attached to the benzene ring.
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide: This compound is closely related but has different positions for the nitro and chloro groups.
The uniqueness of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-NITROBENZAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClN3O3S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c16-12-6-8(19(21)22)4-5-10(12)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20) |
InChI Key |
NIHMORDTKDHDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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